molecular formula C9H6N2O B145440 7-Methylbenzo[d]oxazole-2-carbonitrile CAS No. 137426-83-6

7-Methylbenzo[d]oxazole-2-carbonitrile

Cat. No.: B145440
CAS No.: 137426-83-6
M. Wt: 158.16 g/mol
InChI Key: LRRWUNAPTPQVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylbenzo[d]oxazole-2-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol with various reagents. One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . Another method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methylbenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂), ethanol, and various metal catalysts . Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents such as ethanol and 1,4-dioxane .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methylbenzo[d]oxazole-2-carbonitrile include other benzoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific cyano and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent and its utility in various industrial applications .

Properties

CAS No.

137426-83-6

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

7-methyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,1H3

InChI Key

LRRWUNAPTPQVDP-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=C(O2)C#N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)C#N

Synonyms

2-Benzoxazolecarbonitrile, 7-methyl-

Origin of Product

United States

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